molecular formula C12H17Cl2NO B1434817 2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride CAS No. 1803570-57-1

2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride

Cat. No.: B1434817
CAS No.: 1803570-57-1
M. Wt: 262.17 g/mol
InChI Key: MNQGBNKOMUADOF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2NO and its molecular weight is 262.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Identification

  • The compound has been identified and synthesized through various analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This substance may be considered a cathinone analogue, suggesting potential psychoactive effects in humans (Power et al., 2015).

Asymmetric Synthesis

  • An asymmetric synthesis of related compounds, like clopidogrel hydrogen sulfate, has been developed, demonstrating the potential for developing enantiomerically pure compounds (Sashikanth et al., 2013).

Molecular Structure Analysis

  • Crystallographic analysis of similar compounds has been conducted, revealing details about the molecular arrangement and intramolecular hydrogen bonding, which can inform the understanding of this compound's properties (Butcher et al., 2007).

Kinetics and Reaction Mechanisms

  • Studies on the kinetics and mechanisms of reactions involving similar compounds with amines have been performed, providing insight into potential reaction pathways and interactions (Castro et al., 2001).

Environmental Interactions

  • Investigations into the environmental interactions of related compounds, such as methoxychlor and its metabolites, have been conducted to understand their behavior and transformations in ecological systems (Bulger et al., 1985).

Metabolic Pathways

  • Research on the metabolism of related phenethylamine compounds in animal models has been carried out, which can provide insights into how 2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride might be metabolized in biological systems (Kanamori et al., 2002).

Sensing Applications

  • The compound's analogs have been explored for their binding properties and potential applications in sensing, such as in the detection of metal ions in aqueous solutions (Fegade et al., 2014).

Corrosion Inhibition

  • Density functional theory calculations and molecular dynamics simulations have been performed on similar compounds to predict their performances as corrosion inhibitors, indicating potential industrial applications (Kaya et al., 2016).

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)12(7-14)15-8-9-1-2-9;/h3-6,9,12H,1-2,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQGBNKOMUADOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.